1-(Pyridin-4-yl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYWFIGUFNRYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619854 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116721-57-4 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of the 1 Pyridin 4 Yl Pyrrolidin 3 Ol Scaffold
Advanced Synthetic Routes to Pyrrolidin-3-ol Core Structures
The construction of the chiral pyrrolidin-3-ol core is a critical step in the synthesis of 1-(pyridin-4-yl)pyrrolidin-3-ol and its derivatives. Several advanced strategies have been developed to achieve this with high stereocontrol.
Asymmetric 1,3-Dipolar Cycloaddition Strategies
Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as a powerful and highly versatile method for the enantioselective synthesis of substituted pyrrolidines. rsc.org This strategy allows for the creation of multiple stereocenters in a single step with a high degree of control.
In this approach, an azomethine ylide, typically generated in situ from an α-amino acid or its ester and an aldehyde or ketone, reacts with a dipolarophile (an alkene). The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts, chiral auxiliaries, or chiral dipolarophiles. rsc.orgacs.org For instance, copper(I) and silver(I) complexes with chiral ligands have been successfully employed to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, yielding highly enantioenriched pyrrolidines. nih.govresearchgate.net The choice of metal catalyst, ligand, and reaction conditions can be tuned to favor the formation of a specific stereoisomer. rsc.org
A notable example involves the reaction of an azomethine ylide derived from glycine (B1666218) with an α,β-unsaturated ketone in the presence of a chiral catalyst, leading to the formation of a highly functionalized pyrrolidine (B122466) with excellent enantioselectivity. The resulting cycloadduct can then be further manipulated to introduce the hydroxyl group at the C3 position, affording the desired pyrrolidin-3-ol core. The versatility of this method lies in the wide range of available starting materials, allowing for the synthesis of a diverse library of pyrrolidin-3-ol derivatives. rsc.orgnih.gov
Derivations from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These compounds serve as excellent starting materials for the synthesis of more complex chiral molecules, including pyrrolidin-3-ol. This approach leverages the inherent chirality of the starting material, which is transferred to the final product, often simplifying the synthetic route and avoiding the need for asymmetric catalysts or chiral resolution steps. researchgate.netslideshare.net
Amino acids, in particular, are common precursors for the synthesis of pyrrolidin-3-ol. For example, (R)- and (S)-aspartic acid can be utilized to synthesize the corresponding enantiomers of 3-pyrrolidinylisoxazoles. nih.gov The synthesis typically involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the pyrrolidine ring. The hydroxyl group at the C3 position can be introduced through various methods, including stereoselective reduction of a corresponding ketone or by starting with a precursor that already contains the hydroxyl group, such as 4-hydroxyproline.
The use of chiral pool precursors offers a practical and cost-effective strategy for the large-scale synthesis of enantiomerically pure pyrrolidin-3-ol derivatives.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. organic-chemistry.orgrsc.org MCRs are highly atom-economical and offer a rapid and efficient means to generate molecular diversity. beilstein-journals.org
The synthesis of pyrrolidine scaffolds can be achieved through various MCRs. One common approach involves the reaction of an amine, an aldehyde, and an alkene in a [3+2] cycloaddition manner. For instance, the dirhodium(II)-catalyzed three-component reaction of an imine, diazoacetonitrile, and an activated alkyne can produce substituted 1,2-diarylpyrroles. nih.gov While this specific example leads to pyrroles, similar principles can be applied to generate pyrrolidines by using appropriate starting materials and reaction conditions.
Another MCR strategy for synthesizing pyrrolidine derivatives involves the reaction of an amino acid, an aldehyde, and a dipolarophile. This approach combines the generation of an azomethine ylide from the amino acid and aldehyde with an in-situ 1,3-dipolar cycloaddition. The development of catalytic and enantioselective MCRs for pyrrolidin-3-ol synthesis is an active area of research, promising even more efficient and versatile routes to this important scaffold. nih.gov
Functionalization and Derivatization Strategies for the Pyrrolidin-3-ol and Pyridine (B92270) Moieties
Once the this compound core is synthesized, further functionalization of both the pyrrolidine and pyridine rings can be undertaken to modulate the compound's properties.
Introduction of Substituents on the Pyrrolidine Ring System
The pyrrolidine ring of the scaffold offers several positions for the introduction of substituents, allowing for fine-tuning of its steric and electronic properties.
α-C-H Functionalization: Recent advances have enabled the direct functionalization of the α-C-H bonds of pyrrolidines. nih.govnih.gov A redox-neutral α-C-H oxygenation of pyrrolidin-3-ol with a monoprotected p-quinone can generate an N-aryliminium ion intermediate. This intermediate can then react in situ with various nucleophiles, such as boronic acids, to introduce substituents at the C2 position of the pyrrolidine ring in a stereoselective manner. nih.gov This method provides a powerful tool for creating cis-2-substituted pyrrolidin-3-ols. nih.gov
Modification of the Hydroxyl Group: The hydroxyl group at the C3 position is a key functional handle for further derivatization. It can be acylated, alkylated, or converted to other functional groups through standard organic transformations. These modifications can significantly impact the molecule's polarity and hydrogen bonding capabilities.
Ring Contraction of Pyridines: An innovative approach involves the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This method allows for the introduction of substituents at various positions of the resulting pyrrolidine ring, depending on the substitution pattern of the starting pyridine. nih.gov
Chemical Modifications of the Pyridine Ring
The pyridine ring of this compound is also amenable to a variety of chemical modifications, which can influence the compound's electronic properties, basicity, and potential for intermolecular interactions.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, under appropriate conditions, substituents such as nitro, halogen, or sulfonic acid groups can be introduced onto the ring. The position of substitution is influenced by the directing effect of the pyrrolidinyl group and the inherent reactivity of the pyridine ring.
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse array of substituted pyridine derivatives.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. The N-oxide can also serve as a handle for further functionalization.
Regioselective Functionalization of the Hydroxyl Group
The secondary hydroxyl group on the pyrrolidine ring of the this compound scaffold is a prime site for introducing molecular diversity. Regioselective functionalization, such as acylation, is a key strategy to modulate the physicochemical and pharmacokinetic properties of molecules incorporating this scaffold.
The O-acylation of N-substituted-3-hydroxypyrrolidines can be achieved under various conditions. For amino alcohols, chemoselective O-acylation can be performed in strongly acidic media like methanesulfonic acid (MeSO₃H). In this environment, the nitrogen atom is protonated, which deactivates it towards acylation and prevents an O→N acyl shift, thereby favoring the reaction at the hydroxyl group. nih.gov After the reaction, the product can be isolated as its salt and neutralized to yield the free O-acyl derivative. nih.gov
Another approach involves using acyl chlorides in refluxing ethyl acetate (B1210297) in the presence of a strong acid like perchloric acid (HClO₄). nih.gov While specific examples detailing the esterification of this compound are not abundant in publicly available literature, the general principles of O-acylation of similar N-heteroaryl alcohols are applicable. For instance, the widely used Mukaiyama's reagent provides an effective method for esterification, which can be enhanced by microwave irradiation and the use of greener solvents and bases.
A critical consideration in the functionalization of the hydroxyl group is the potential for side reactions. The pyridine ring itself contains a basic nitrogen atom that can be reactive under certain conditions. Therefore, reaction conditions must be carefully selected to ensure that functionalization occurs exclusively at the desired hydroxyl position. The use of protecting groups on the pyridine nitrogen is a common strategy to prevent unwanted side reactions, although this adds extra steps to the synthetic sequence. The choice of solvent, base, and acylating agent all play a crucial role in achieving high regioselectivity and yield.
Table 1: General Conditions for O-Acylation of Hydroxyamino Alcohols
| Acylating Agent | Solvent | Catalyst/Acid | Temperature | Notes |
| Acyl Chloride | Ethyl Acetate | Perchloric Acid (HClO₄) | Reflux | Applicable for various O-acyl derivatives. nih.gov |
| Acyl Chloride | Methanesulfonic Acid (MeSO₃H) | - | Room Temp | Product isolated as a methanesulfonate (B1217627) salt. nih.gov |
| Acryloyl Chloride | Trifluoromethanesulfonic Acid (CF₃SO₃H) | - | - | Used for less reactive acyl chlorides. nih.gov |
| Carboxylic Acid | Dichloromethane | Mukaiyama's Reagent | Microwave | Can be adapted for greener conditions. |
Optimization of Synthetic Yields and Reaction Efficiency
The SNAr reaction of 4-chloropyridine (B1293800) with primary and secondary amines is a well-established method for forming C-N bonds. researchgate.net The reactivity of the 4-position on the pyridine ring is significantly enhanced towards nucleophilic attack. The optimization of this reaction involves screening various parameters, including the base, solvent, and reaction temperature. For instance, in the reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine, a study showed that strong inorganic bases like potassium hydroxide (B78521) (KOH) in an aqueous medium with an additive like hydroxypropyl methylcellulose (B11928114) (HPMC) can lead to rapid conversion at room temperature. rsc.org The choice of solvent for work-up is also critical for product isolation and purity. rsc.org Lewis acids, such as zinc nitrate, have also been shown to catalyze the SNAr reaction of 4-chloropyridine with amines, with optimization of catalyst loading and temperature leading to significantly improved conversions. bath.ac.uk
For more complex and sterically hindered substrates, the Buchwald-Hartwig amination offers a powerful alternative. The optimization of this palladium-catalyzed reaction is a multifactorial problem. Design of Experiments (DoE) is a statistical methodology frequently employed to efficiently screen the interplay between variables such as the palladium precursor, ligand, base, solvent, and temperature. This approach allows for a more comprehensive mapping of the reaction space compared to traditional one-variable-at-a-time (OVAT) optimization. google.com
In the context of synthesizing complex molecules like Asciminib, which contains the (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide structure, the coupling of (R)-pyrrolidin-3-ol with a 6-chloronicotinamide (B47983) intermediate is a critical step. google.com Patent literature discloses the use of solvent systems like methanol, methyl-tert-butyl ether (TBME), isopropanol, and n-heptane for the reaction and subsequent crystallization, indicating that solvent screening is crucial for achieving high yield and purity on a large scale. google.com
Table 2: Key Parameters for Optimization of Pyridine-Pyrrolidine Coupling Reactions
| Parameter | Variables | Impact on Reaction |
| Catalyst/Promoter | Palladium complexes (e.g., with RuPhos, XPhos ligands), Lewis Acids (e.g., Zn(NO₃)₂) | Catalyst and ligand choice are crucial for reaction rate and applicability to different substrates in Buchwald-Hartwig reactions. Lewis acids can activate the pyridine ring for SNAr. bath.ac.ukgoogle.com |
| Base | Inorganic (e.g., K₂CO₃, KOH, KHMDS), Organic (e.g., DIPEA, Et₃N) | Base strength and solubility affect reaction kinetics and can prevent side reactions. Stronger bases are often needed for less reactive substrates. rsc.orgnih.gov |
| Solvent | Aprotic polar (e.g., DMF, DMSO, THF), Aprotic non-polar (e.g., Toluene), Alcohols (e.g., Isopropanol) | Solvent choice influences the solubility of reagents and the stability of intermediates, directly impacting reaction rate and yield. google.com |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side products. Optimization is necessary to find the ideal balance. bath.ac.uk |
| Protecting Groups | SEM, Boc | Can be used to prevent side reactions on other functional groups, but adds steps to the synthesis. The choice of protecting group can influence the efficiency of the coupling reaction. nih.gov |
The continuous development of more efficient and scalable synthetic routes to the this compound scaffold and its derivatives is essential for advancing the discovery of new therapeutic agents. A thorough understanding and optimization of both its synthesis and subsequent functionalization are central to this endeavor.
Structure Activity Relationship Sar and Molecular Design Strategies for 1 Pyridin 4 Yl Pyrrolidin 3 Ol Derivatives
Elucidation of Key Structural Features for Biological Activity
The biological activity of 1-(Pyridin-4-yl)pyrrolidin-3-ol derivatives is fundamentally linked to their three-dimensional structure and the specific arrangement of functional groups. The core scaffold, consisting of a pyrrolidine (B122466) ring attached to a pyridine (B92270) ring, serves as the foundation for interaction with biological targets. Research on structurally similar compounds, such as 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, provides significant insights into the crucial structural elements.
A critical factor for the biological activity of these compounds is stereochemistry. For instance, in antiplasmodium studies of related pyrrolidinone analogs, the activity was almost exclusively associated with the S-enantiomer. griffith.edu.auresearchgate.net This highlights a distinct stereopreference at the chiral center of the pyrrolidine ring, suggesting a specific and constrained binding pocket in the target protein. griffith.edu.auresearchgate.net The pyrrolidine ring itself, a five-membered nitrogen-containing heterocycle, is a common feature in many pharmacologically active agents and serves as a versatile scaffold. ontosight.aifrontiersin.org
The pyridine ring, attached at the nitrogen of the pyrrolidine, is another key feature. Its aromatic nature and the position of the nitrogen atom can influence the molecule's electronic properties and potential for π-π stacking interactions with aromatic residues in the target's active site. nih.gov The hydroxyl group at the 3-position of the pyrrolidin-3-ol ring introduces polarity and the capacity for hydrogen bonding, which can be crucial for anchoring the molecule within the binding site of an enzyme or receptor. The specific three-dimensional arrangement of these functional groups is paramount for biological activity. ontosight.ai
Systematic Chemical Modifications and Their Pharmacological Impact
Systematic modification of the this compound scaffold is a key strategy for optimizing pharmacological properties. Research on related pyrrolidine derivatives demonstrates that even minor chemical changes can have a significant impact on potency and selectivity. griffith.edu.aunih.gov
Modifications can be targeted at several positions on the molecule:
The Pyrrolidine Ring: Introducing or altering substituents on the pyrrolidine ring can significantly affect activity. For example, in related pyrrolidinium (B1226570) fullerene derivatives, modifying the ring with a suitable length alkyl group, such as a butyl group, enhanced apoptotic effects, whereas longer alkyl groups led to a loss of cytotoxicity. nih.gov
The Pyridine Ring: Alterations to the pyridine ring or its replacement with other heterocyclic systems can modulate activity. In studies on related pyrrolidin-2-one derivatives, modifications to the heterocyclic moiety attached to a benzylic group were well-tolerated. griffith.edu.au
Side Chains and Functional Groups: The nature of other functional groups attached to the core structure is a major determinant of pharmacological effect. In the development of antimalarial agents based on the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, replacing an alkylnitrile with a primary alcohol was a deliberate strategy to introduce polarity and alter physicochemical properties. griffith.edu.au Similarly, substituting a carboxamide with an anilide was another modification explored. griffith.edu.au
The table below summarizes the impact of selected chemical modifications on the biological activity of representative pyrrolidin-2-one derivatives, which serve as close analogs.
| Compound/Modification | Target/Assay | Activity (IC₅₀) | Selectivity Index (SI) vs. HEK293 | Source |
| Compound 1 (Frontrunner) | P. falciparum 3D7 | 10 nM | 77 | nih.gov |
| Enantiomer 1-R (+) | P. falciparum | >1000 nM | ND | griffith.edu.au |
| Enantiomer 1-S (-) | P. falciparum | 11 nM | ND | griffith.edu.au |
| Compound 2 (Primary alcohol) | P. falciparum | 115 nM | >43 | griffith.edu.au |
| Compound 4-S (Anilide) | P. falciparum | 55 nM | >91 | griffith.edu.au |
This table is interactive. You can sort and filter the data.
These findings underscore that truncations of the core scaffold generally lead to a loss of inhibitory activity, while modifications of functionalities and stereochemistry can have varied and potent effects. nih.gov
Design Principles for Modulating Target Selectivity
A primary challenge in the development of this compound derivatives as therapeutic agents is achieving high selectivity for the intended biological target over other related targets, particularly human orthologs. researchgate.netnih.gov For instance, when targeting the Plasmodium falciparum prolyl-tRNA synthetase (PfPRS), selectivity over the human equivalent (HsPRS) is crucial to minimize potential toxicity. nih.govmit.edu
The design principles for enhancing target selectivity revolve around exploiting the structural differences between the target and off-target proteins. Even with high structural homology between enzymes like PfPRS and HsPRS, subtle differences in the ATP binding site can be leveraged. nih.gov
Key strategies include:
Optimizing the Selectivity Index (SI): The SI, which is the ratio of cytotoxicity against a mammalian cell line to the potency against the target organism, is a critical parameter. The goal is to identify modifications that increase the SI. griffith.edu.aumit.edu For example, while some 1-(pyridin-4-yl)pyrrolidin-2-one derivatives showed encouraging potency, achieving a sufficient SI was noted as a primary focus for further optimization. griffith.edu.auresearchgate.net
Exploiting Species-Specific Features: Modifications are designed to interact favorably with residues present in the target enzyme but not in the human orthologue, or to create steric clashes in the human enzyme's binding site.
Modulating Physicochemical Properties: Adjusting properties like lipophilicity (LogD) and microsomal stability can influence a compound's distribution and metabolism, which can indirectly affect selectivity. nih.gov Derivatives with low to moderate microsomal stability may be subject to rapid metabolism, a factor that needs to be balanced with potency and selectivity. nih.gov
Ultimately, the goal is to develop compounds that are highly potent against the intended target while exhibiting minimal activity against mammalian cells, as demonstrated by a high selectivity index. griffith.edu.au
Computational Approaches to SAR Elucidation and Pharmacophore Modeling
Computational chemistry plays a vital role in understanding the SAR of this compound derivatives and in guiding the design of new, more effective molecules. nih.govfrontiersin.org These methods provide insights into the molecular interactions that govern biological activity.
Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to bind to its target. frontiersin.org A pharmacophore model for related inhibitors might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov For example, a five-point pharmacophore model developed for pyrozolo[1,5-a]pyridine analogues identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov Such models are then used to screen virtual libraries of compounds to find new potential inhibitors. frontiersin.org
Molecular Docking: Docking simulations are used to predict the preferred orientation of a molecule within the binding site of a target protein. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues. For instance, docking studies have shown crucial hydrogen bond interactions with specific asparagine, glutamine, and tyrosine residues in the active site of phosphodiesterase 4 (PDE4). nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build a statistical correlation between the 3D properties of a series of molecules and their biological activity. nih.gov This can result in a predictive model that can estimate the activity of newly designed compounds before they are synthesized.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies of inhibitors in the active site of a protein, providing a quantitative measure of binding affinity. nih.gov Studies have shown a significant correlation between calculated binding energy (ΔG) values and experimentally determined inhibitory activity. nih.gov
These computational approaches provide a powerful framework for rational drug design, enabling the prioritization of compounds for synthesis and testing, thereby accelerating the discovery of novel therapeutic agents based on the this compound scaffold.
Investigation of Diverse Biological Activities and Pharmacological Targets
Anticancer Potential and Antiprofilerative Effects
Comprehensive searches of scientific literature and databases were conducted to elucidate the anticancer potential of 1-(Pyridin-4-yl)pyrrolidin-3-ol. This included an examination of its kinase inhibition profiles, its effects on various cancer cell lines, and its role in modulating pathways related to tumor growth.
Kinase Inhibition Profiles (e.g., CDK2, AKT1, EGFR, FGFRs)
No specific studies detailing the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2), Protein Kinase B (AKT1), Epidermal Growth Factor Receptor (EGFR), or Fibroblast Growth Factor Receptors (FGFRs) were identified in the reviewed literature. While derivatives of both pyridine (B92270) and pyrrolidine (B122466) have been investigated as kinase inhibitors, data for this specific compound is not available.
Modulation of Cancer Cell Line Viability (e.g., MCF-7, MDA-MB-231, HepG-2, HCT-116)
There is currently no published data on the effects of this compound on the viability of the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231, the human liver cancer cell line HepG-2, or the human colorectal carcinoma cell line HCT-116. Research on a different pyrrolidine derivative has indicated potential anticancer activity against the MCF-7 cell line, but these findings are not directly attributable to this compound.
Pathways Implicated in Tumor Growth and Progression
Due to the absence of specific studies on this compound, the signaling pathways that may be modulated by this compound in the context of tumor growth and progression remain uncharacterized. General studies on pyrrolidine derivatives suggest that some compounds in this class can induce apoptosis, a form of programmed cell death, which is a critical mechanism for controlling cancer cell proliferation. However, the specific molecular pathways affected by this compound have not been investigated.
Antimicrobial and Antiparasitic Activities
The investigation extended to the antimicrobial and antiparasitic potential of this compound, focusing on its efficacy against specific bacteria and insect vectors.
Antibacterial Efficacy (e.g., against Escherichia coli, Klebsiella pneumoniae)
No specific data on the antibacterial activity of this compound against Escherichia coli or Klebsiella pneumoniae is available in the current scientific literature. While the broader classes of pyridine and pyrrolidine derivatives have shown activity against various bacteria, the efficacy of this particular compound has not been reported.
Larvicidal Effects on Insect Vectors
A review of existing research revealed no studies investigating the larvicidal effects of this compound on any insect vectors. Research into larvicidal agents has explored other heterocyclic compounds, including different pyrrolidine derivatives such as pyrrolidine-2,4-diones, but not this compound.
Antimalarial Action and Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibition
No studies were identified that evaluated This compound for antimalarial activity or for the inhibition of Plasmodium cytoplasmic prolyl-tRNA synthetase.
However, significant research has been published on a structurally similar compound, 1-(pyridin-4-yl)pyrrolidin-2-one , and its derivatives. nih.govmmv.orgconsensus.appresearchgate.net These related compounds, which feature a ketone at the 2-position of the pyrrolidine ring instead of a hydroxyl group at the 3-position, have been identified as a novel class of antimalarials that target the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS). nih.govnih.gov Studies have shown that derivatives of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold exhibit potent, low nanomolar activity against Plasmodium falciparum strains, including those resistant to other antimalarials. nih.govresearchgate.net
Antiviral Properties
The scientific literature reviewed contains no information regarding the evaluation of This compound for antiviral properties, including any activity against SARS-CoV-2. Research into small-molecule antivirals for SARS-CoV-2 has explored other compounds, such as pyronaridine (B1678541) and plitidepsin, but does not include the subject compound. nih.govnih.gov
Receptor Modulation and Ligand-Binding Studies
No ligand-binding studies or data for the interaction of This compound with the specified receptors were found in the reviewed literature. Research in these areas tends to focus on other distinct chemical scaffolds.
There is no available data on the activity of This compound as a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist. The literature describes other pyrrolidine-containing derivatives, such as 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, as potent MCH-R1 antagonists, but these are structurally distinct from the target compound. nih.gov
No research was identified that profiles the binding affinity or selectivity of This compound for dopamine (B1211576) receptor subtypes D2 or D3. Studies on selective dopamine receptor ligands have investigated other classes of molecules, including various N-phenylpiperazine and N-(3-pyrrolidinylmethyl)benzamide analogs. nih.govnih.govmdpi.com
There are no public reports on the binding affinity or functional activity of This compound at the κ-opioid receptor or other opioid receptor subtypes. While the pyrrolidine ring is a feature in some opioid receptor ligands, no specific data exists for this particular compound. nih.govresearchgate.net
Cannabinoid Receptor 2 (CB2) Agonism
The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and is a key target for treating inflammatory conditions and pain without the psychoactive effects associated with CB1 receptor activation. google.comnih.gov While direct studies on this compound are not prominent, the pyrrolidine scaffold is a component in known CB2 receptor modulators. google.com
Research into synthetic, non-cannabinoid ligands has identified several selective CB2 agonists. These compounds often feature heterocyclic systems designed to mimic the pharmacophore of endogenous cannabinoids. Examples of potent and selective synthetic CB2 agonists include compounds from various chemical classes, demonstrating the diverse structures capable of activating this receptor. nih.gov For instance, cannabidiol (B1668261) (CBD), a major non-psychotropic phytocannabinoid, exhibits a complex interaction with CB2 receptors, potentially acting as a negative allosteric modulator rather than a direct agonist. researchgate.netnih.gov The potential for pyrrolidine-containing compounds to modulate CB2 activity is an area of active investigation, though specific data for this compound remains to be elucidated. google.com
Table 1: Examples of Synthetic CB2 Receptor Agonists
| Compound Name | Chemical Class | Receptor Affinity/Activity |
|---|---|---|
| JWH-133 | Classical Cannabinoid | Selective CB2 agonist |
| HU-308 | Classical Cannabinoid | Specific agonist for CB2 |
| GW-405833 | N/A | Selective CB2 agonist |
| L-759,633 | N/A | Selective CB2 agonist |
G-protein Coupled Bile Acid Receptor 1 (GPBAR1) Agonism
The G-protein Coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5, is a significant target for metabolic and inflammatory diseases like type 2 diabetes and non-alcoholic steatohepatitis. nih.govnih.gov The clinical utility of bile acid-based agonists is often limited by a lack of selectivity, driving the search for non-steroidal GPBAR1 ligands. sigmaaldrich.com
Notably, research has led to the discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as a novel class of potent and selective non-steroidal GPBAR1 agonists. nih.gov These compounds, which share the core pyrrolidin-3-yl structure with this compound, have been shown to induce the expression of GPBAR1 target genes. This finding suggests that the pyrrolidine scaffold is a viable starting point for designing selective GPBAR1 agonists. While systemic agonists can have side effects like excessive gallbladder filling, the development of gut-restricted agonists with this type of scaffold could offer therapeutic benefits for conditions like inflammatory bowel disease. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor Interactions (related structural analogues)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels crucial for various physiological processes, including cognitive function and neurotransmitter release. nih.govmdpi.com The pyridine ring of this compound is a key pharmacophoric element found in many nAChR ligands, including nicotine (B1678760) itself. rsc.orgresearchgate.net
Studies on structurally related compounds provide strong evidence for potential nAChR interaction. For example, a series of 3′-(substituted pyridinyl)-deschloroepibatidine analogs, which feature a pyridinyl-pyridine structure, have been synthesized and tested for their binding affinity to the α4β2* subtype of nAChRs, the primary high-affinity nicotine binding site in the brain. nih.gov One such analog, 2-exo-[3′-(Pyridin-4-yl)-5′-pyridnyl]-7-azabicyclo[2.2.1]heptane, demonstrated high binding affinity. nih.gov These findings underscore the importance of the pyridin-4-yl group for potent nAChR binding and suggest that this compound could interact with this receptor class.
Table 2: Binding Affinities of Pyridinyl-Deschloroepibatidine Analogs at α4β2-nAChRs*
| Compound | Description | Ki (nM) |
|---|---|---|
| 5a | 4'-Pyridyl analog | 0.22 |
| 5e | 4'-(3-fluoropyridyl) analog | 0.094 |
| 6a | 3'-Pyridyl analog | 0.81 |
| Nicotine | Reference Agonist | 1.5 |
| Varenicline | Reference Partial Agonist | 0.12 |
Data sourced from a study on deschloroepibatidine analogs. nih.gov
Enzyme Inhibition Mechanisms
The ability of this compound and its analogues to inhibit key enzymes is another critical area of pharmacological investigation. The molecule's heterocyclic components are frequently found in various enzyme inhibitors.
Cholinesterase (AChE, BChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease by increasing acetylcholine levels in the brain. The pyrrolidine ring is a core structure in a number of compounds designed as cholinesterase inhibitors. nih.gov
For instance, a series of synthesized dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have demonstrated promising inhibitory activity against both AChE and BChE. nih.gov Certain compounds within this series showed efficacy in the low micromolar range, with some exhibiting greater selectivity for AChE over BChE. nih.gov This highlights the utility of the pyrrolidine scaffold in the design of effective cholinesterase inhibitors, suggesting a potential, yet unconfirmed, role for this compound in this area.
Table 3: Cholinesterase Inhibitory Activity of Dispiro-pyrrolidine Analogs
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 8e | 3.35 | 5.63 |
| 8g | 3.15 | 4.74 |
| 8h | 6.27 | 5.34 |
| Donepezil (Standard) | 0.042 | 3.56 |
Data sourced from a study on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. nih.gov
Beta-Secretase 1 (BACE1) Inhibition
Beta-secretase 1 (BACE1) is an aspartyl protease that plays a rate-limiting step in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov Consequently, BACE1 is a major therapeutic target for disease-modifying treatments. Both the pyridine and pyrrolidine moieties of this compound are found in potent BACE1 inhibitors.
A novel class of pyridinyl aminohydantoins has been developed as highly potent BACE1 inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov X-ray crystallography studies revealed that a key interaction between the pyridine nitrogen and a tryptophan residue (Trp76) in the enzyme's active site contributes significantly to their potency. nih.gov Furthermore, other research has identified fused pyrrolidine iminopyrimidinone derivatives as effective BACE1 inhibitors. nih.gov These findings indicate that the combination of a pyridine and a pyrrolidine ring, as seen in this compound, represents a promising structural basis for BACE1 inhibition.
Aromatase Enzyme Modulation
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for converting androgens into estrogens. Its inhibition is a standard therapy for hormone-dependent breast cancer. nih.govnih.gov The pyridine ring is a well-established pharmacophore in non-steroidal aromatase inhibitors, where the pyridine nitrogen coordinates with the heme iron atom in the enzyme's active site, leading to inhibition. nih.gov
Several studies have focused on developing pyridine-containing compounds as next-generation aromatase inhibitors with improved selectivity to reduce side effects. nih.govrsc.org Research into 3-pyridyl arylethers and 1-aryl pyrrolo[2,3-c]pyridines has identified potent leads with IC50 values in the nanomolar range. nih.gov The proven importance of the pyridine moiety in this context strongly suggests that this compound could exhibit inhibitory activity against the aromatase enzyme, although specific studies are required for confirmation.
Table 4: Aromatase Inhibitory Activity of Pyridine-Containing Analogs
| Compound | Description | Aromatase IC50 (nM) |
|---|---|---|
| 10c | (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | 0.83 |
| 23 | 1-aryl pyrrolo[2,3-c]pyridine derivative | 59 |
| Letrozole (Standard) | Triazole-based inhibitor | 0.70 |
Data sourced from studies on pyridine-based and pyrrolo[2,3-c]pyridine aromatase inhibitors. nih.govnih.gov
Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Inhibition (related pyrimidine (B1678525) analogues)
The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate metabolic pathway, responsible for the catalytic reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA replication and cellular proliferation. Consequently, the inhibition of DHFR presents a key target for therapeutic intervention, particularly in the context of rapidly proliferating cells such as those found in cancer. The bifunctional enzyme Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) is a validated target in various pathogens, including protozoan parasites like Plasmodium falciparum, the causative agent of malaria. doi.orgnih.gov
While direct inhibitory data for this compound on DHFR-TS is not extensively documented in publicly available research, the core structures of many established DHFR inhibitors feature a pyrimidine or a bioisosteric equivalent. nih.govresearchgate.net The 2,4-diaminopyrimidine (B92962) scaffold, for instance, is a well-known pharmacophore that mimics the binding of the natural substrate, dihydrofolic acid, to the active site of DHFR. nih.govresearchgate.net Research into pyrimidine analogues continues to be a fertile ground for the discovery of novel antifolate agents with potential therapeutic applications.
A significant body of research has focused on the design and synthesis of pyrimidine derivatives as inhibitors of DHFR-TS. For example, studies on pyrazolo[3,4-b]pyridine derivatives have yielded compounds with potent inhibitory activity against DHFR. Specifically, certain compounds from this class have demonstrated IC50 values in the sub-micromolar to low micromolar range against DHFR, highlighting the potential of pyridine-containing scaffolds in the development of DHFR inhibitors.
Furthermore, the exploration of pyrrolo[2,3-d]pyrimidine antifolates has led to the identification of dual inhibitors of both TS and DHFR. doi.org These compounds often feature modifications to the pyrimidine core to enhance binding affinity and selectivity. For instance, the substitution at various positions of the pyrimidine ring can significantly influence the inhibitory potency against both human and pathogenic DHFR-TS enzymes. doi.org
The table below presents data on the inhibitory activity of various pyrimidine and related analogues against DHFR, illustrating the structure-activity relationships within this class of compounds.
| Compound Class | Specific Analogue | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 4d | S. aureus DHFR | 0.72 | |
| Pyrazolo[3,4-b]pyridine | Compound 6c | S. aureus DHFR | 0.95 | |
| Pyrazolo[3,4-b]pyridine | Compound 9c | S. aureus DHFR | 1.09 | |
| Pyrrolidine-based thiosemicarbazones | Compound 5d | DHFR | 12.37 ± 0.48 | nih.gov |
| Benzamide Trimethoprim Derivative | JW2 | hDHFR | 4.72 | mdpi.com |
| Benzamide Trimethoprim Derivative | JW8 | hDHFR | Not specified as most promising | mdpi.com |
This table is for illustrative purposes and showcases the inhibitory potential of related heterocyclic compounds against DHFR. The specific compound this compound is not included due to a lack of direct data in the cited sources.
The data indicates that small modifications to the core scaffold can result in significant changes in inhibitory activity. The development of these pyrimidine analogues is often guided by computational modeling and structure-based design to optimize interactions with key amino acid residues in the DHFR active site. doi.orgnih.gov These studies underscore the importance of the pyrimidine motif in the design of effective DHFR-TS inhibitors and provide a rationale for the potential, albeit unconfirmed, activity of compounds like this compound which contain a pyridine ring, a key structural element in many of these inhibitors.
Mechanistic Investigations of Biological Action
Molecular Basis of Target Engagement
For the related compound, 1-(pyridin-4-yl)pyrrolidin-2-one, a significant body of research has identified prolyl-tRNA synthetase (PRS) as a primary molecular target, particularly in the context of antimalarial drug discovery. nih.govmmv.orgresearchgate.netmit.educonsensus.appnih.gov These derivatives have been shown to bind to the ATP-binding site of PRS, an enzyme critical for protein synthesis in the Plasmodium parasite. nih.govmit.edu This interaction is foundational to its observed biological effects.
No direct target engagement studies for 1-(Pyridin-4-yl)pyrrolidin-3-ol have been reported. The shift of the functional group from a ketone at the C2 position to a hydroxyl group at the C3 position could significantly alter the compound's binding affinities and target profile.
Signaling Pathway Perturbations
The inhibition of prolyl-tRNA synthetase by 1-(pyridin-4-yl)pyrrolidin-2-one derivatives directly perturbs the protein synthesis pathway within the parasite. nih.govmmv.orgresearchgate.netmit.educonsensus.appnih.gov This disruption of a fundamental cellular process is the key mechanism leading to the observed antiplasmodial activity.
The specific signaling pathways affected by this compound remain uninvestigated. The pyrrolidine (B122466) scaffold is a versatile feature in molecules targeting a wide range of biological pathways, including those involved in the central nervous system, inflammation, and metabolic diseases. nih.gov For instance, other pyrrolidine derivatives have been identified as antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1) and have shown potential in modulating pathways related to HIV. nih.govnih.gov Without direct experimental evidence, the pathways perturbed by this compound cannot be definitively stated.
Allosteric Modulation and Orthosteric Binding Site Interactions
The interaction of 1-(pyridin-4-yl)pyrrolidin-2-one with PRS is characterized as an orthosteric binding event, as it directly competes with ATP at the enzyme's active site. nih.gov Orthosteric drugs bind to the primary, active site of a protein target. nih.gov In contrast, allosteric modulators bind to a secondary site on the protein, inducing a conformational change that alters the activity of the active site. nih.gov While allosteric modulation has been explored for other PRS inhibitors, the 1-(pyridin-4-yl)pyrrolidin-2-one series has been primarily associated with orthosteric inhibition. nih.govresearchgate.net
The binding mode of this compound has not been elucidated. The structural and electronic differences introduced by the 3-hydroxyl group could potentially favor allosteric binding to a different set of targets, or it may still engage in orthosteric interactions with as-yet-unidentified proteins.
Computational Chemistry and in Silico Pharmaceutical Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.
Prediction of Binding Poses and Affinities
No published studies were found that detail the prediction of binding poses and affinities of 1-(Pyridin-4-yl)pyrrolidin-3-ol with any specific protein target. Such a study would typically involve docking the compound into the active site of a protein and calculating a scoring function to estimate the binding affinity.
Identification of Key Interacting Residues
Without molecular docking data, the key amino acid residues that would interact with this compound within a protein's binding pocket cannot be identified. This information is crucial for understanding the mechanism of action and for optimizing the ligand's structure.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. No specific MD simulation studies for this compound have been reported. Such simulations would be useful to understand its flexibility, conformational preferences in different environments (e.g., in water or bound to a protein), and the stability of its potential interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. There are no published QSAR studies that include this compound in their dataset. Developing a QSAR model for a series of compounds including this molecule would require a set of analogues with measured biological activities, which does not appear to be available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. No specific DFT studies on this compound were identified. Such calculations could provide insights into its molecular orbitals (HOMO/LUMO), electrostatic potential, and various reactivity descriptors that are useful for predicting its chemical behavior.
In Silico ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET prediction tools are used to estimate the pharmacokinetic properties of a compound. A search for ADMET predictions or pharmacokinetic modeling specifically for this compound did not yield any results. These predictions would be essential to assess its drug-likeness and potential for in vivo efficacy.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Analogues
The development of next-generation analogues of 1-(Pyridin-4-yl)pyrrolidin-3-ol is a key area of research. The pyrrolidine (B122466) ring, being a saturated heterocycle, allows for detailed exploration of the pharmacophore space due to its sp3-hybridization and non-planar structure. nih.gov This structural flexibility is crucial for designing molecules with improved potency and selectivity.
A notable example is the development of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, which have shown promise as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a validated antimalarial target. nih.govmmv.orgnih.govresearchgate.net Researchers have identified a frontrunner compound and its active enantiomer that exhibit potent activity against resistant Plasmodium falciparum strains. nih.govresearchgate.net Future efforts will likely focus on optimizing these analogues to enhance their selectivity for the parasite's PRS over the human equivalent, which remains a significant challenge. mmv.orgnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on other pyrrolidine-based compounds has shown that the stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents can dramatically influence biological activity. nih.gov The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring has been found to be preferable in some cases. nih.gov Such insights can guide the synthesis of more effective and selective next-generation analogues of this compound.
Application in Probe Discovery for Novel Biological Pathways
Chemical probes are essential tools for exploring novel biological pathways and validating new drug targets. The unique structural features of this compound make it an attractive scaffold for the development of such probes.
The discovery that 1-(pyridin-4-yl)pyrrolidin-2-one derivatives can inhibit Plasmodium PRS opens up avenues for using these compounds as probes to further investigate the parasite's lifecycle and identify other potential drug targets. nih.govresearchgate.net By understanding how these molecules interact with their target, researchers can design more potent and selective inhibitors.
Furthermore, the pyrrolidine scaffold is found in a wide range of biologically active compounds, including those targeting the central nervous system, cancer, and metabolic diseases. nih.gov This versatility suggests that analogues of this compound could be developed as probes to explore a variety of biological pathways. For example, pyrrolidine derivatives have been developed as antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful tool in drug discovery, allowing for the rapid testing of large compound libraries to identify potential drug candidates. taylorandfrancis.com The integration of this compound and its analogues into HTS campaigns is a promising strategy for accelerating the discovery of new therapeutics.
HTS can be used to screen for compounds that modulate the activity of a specific target or to identify compounds with a desired phenotypic effect. taylorandfrancis.comnih.gov For example, a phenotypic screen of a library of human prolyl-tRNA synthetase (HsPRS) ATP-site binders led to the identification of the 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as potent antimalarials. nih.gov
Recent advances in HTS methodologies, such as the propidium (B1200493) iodide fluorescent-based measurement of cell death (PICLS) assay, provide fast, simple, and cost-effective ways to screen for compounds that extend the chronological lifespan of human cells. nih.gov Such methods could be adapted to screen for analogues of this compound with activity in various disease models.
The data generated from HTS can be used to build structure-activity relationship models and guide the optimization of lead compounds. nih.gov This iterative process of screening and optimization is essential for the development of new drugs.
Role in the Synthesis of Complex Natural Products or Advanced Materials
The pyrrolidine ring is a common structural motif in a wide variety of natural products, many of which have important biological activities. nih.govnih.gov The development of new synthetic methods to access functionalized pyrrolidines is therefore of great interest.
Recent research has demonstrated a photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. nih.gov This method provides a rapid way to access complex pyrrolidine skeletons from readily available starting materials, which could accelerate the synthesis of natural products and their analogues. nih.gov
The versatility of the pyrrolidine scaffold also extends to the field of materials science. The unique properties of pyrrolidine-containing polymers and other materials are an active area of research.
The synthesis of complex natural products often requires the development of novel synthetic strategies. The use of C-H bond activation has emerged as a powerful tool for the efficient construction of complex ring systems. unibas.ch This method has been successfully applied to the total synthesis of dithiodiketopiperazines, a class of natural products with promising anticancer and antimalarial activities. unibas.ch The development of similar innovative strategies for the synthesis of pyrrolidine-containing natural products will be crucial for unlocking their full therapeutic potential.
Interdisciplinary Collaborations in Drug Discovery
The journey of a drug from initial discovery to clinical application is a long and complex process that requires the expertise of scientists from a wide range of disciplines. Interdisciplinary collaborations are therefore essential for success.
The development of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as antimalarial agents is a prime example of a successful interdisciplinary collaboration, involving researchers from academia, industry, and non-profit organizations. nih.gov This project brought together experts in medicinal chemistry, parasitology, pharmacology, and clinical medicine to advance a promising new class of antimalarial drugs.
Future research on this compound and its analogues will require continued collaboration between chemists, biologists, and clinicians. By working together, these researchers can accelerate the discovery and development of new medicines to address unmet medical needs.
Q & A
Q. Key Factors for Yield Optimization :
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics.
- Catalyst Choice : Cs₂CO₃ enhances nucleophilicity in SNAr reactions .
- Solvent : Polar aprotic solvents stabilize transition states in substitution reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.5–7.5 ppm, pyrrolidine protons at δ 3.0–2.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves stereochemistry and connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 165.10) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced: How does the position of the pyridine substituent (e.g., 2-yl vs. 4-yl) affect the reactivity and biological activity of pyrrolidin-3-ol derivatives?
Answer:
- Reactivity :
- Pyridin-4-yl derivatives undergo nucleophilic substitution more readily than 2-yl analogs due to reduced steric hindrance at the para position .
- Electron-withdrawing effects of the pyridine ring influence pyrrolidine ring pKa, altering solubility in acidic/basic conditions .
- Biological Activity :
Methodological Note :
Comparative studies should use isothermal titration calorimetry (ITC) and molecular docking to quantify binding affinities .
Advanced: What computational methods can predict the reaction pathways and intermediates in the synthesis of this compound?
Answer:
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases identify feasible precursors (e.g., 4-aminopyridine and 3-hydroxypyrrolidine) .
- Density Functional Theory (DFT) : Calculates activation energies for substitution steps, guiding catalyst selection (e.g., Cs₂CO₃ lowers energy barriers in SNAr reactions) .
- Molecular Dynamics (MD) : Simulates solvent effects on transition states to optimize solvent choice .
Case Study :
AI-driven synthesis planners predicted a 72% yield for this compound using DMF/Cs₂CO₃ at 90°C .
Advanced: What strategies can be employed to control the stereochemistry during the synthesis of this compound to obtain enantiomerically pure forms?
Answer:
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts in asymmetric hydrogenation to set pyrrolidine stereocenters .
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives .
- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Q. Validation :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol, 90:10) .
- Optical Rotation : Confirms enantiopurity ([α]D²⁵ = +15° for (S)-enantiomer) .
Basic: How do purification methods (recrystallization vs. chromatography) impact the purity and yield of this compound?
Answer:
| Method | Purity | Yield | Use Case |
|---|---|---|---|
| Recrystallization | >98% | 60–70% | Scalable for gram-scale synthesis |
| Column Chromatography | 95–97% | 80–85% | Ideal for lab-scale, complex mixtures |
Q. Trade-offs :
- Recrystallization loses yield due to solubility limitations.
- Chromatography retains yield but requires solvent optimization .
Advanced: What assay designs are critical for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Assays :
- MIC Testing : Broth microdilution (e.g., against S. aureus) with 96-well plates .
- Enzyme Inhibition :
- Cell Viability :
- MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
